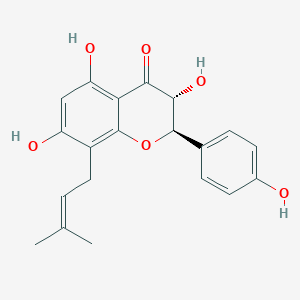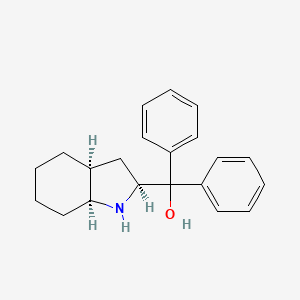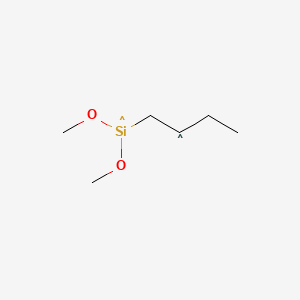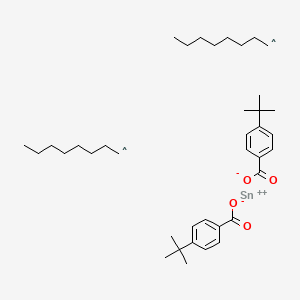![molecular formula C12H16ClNO B1493612 1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2152563-25-0](/img/structure/B1493612.png)
1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, commonly referred to as 5-chloro-2-methylphenylamino-methylcyclobutan-1-ol or 5-CMCB, is a synthetic compound with a wide range of applications in the scientific research field. It is a cyclic ether that is structurally similar to other ethers such as benzyl ethers and cyclopropyl ethers. 5-CMCB has been used in a variety of research applications, including synthesis of other compounds, drug development, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methodologies and Characterization : A study outlined the synthesis and characterization of novel research chemicals, demonstrating the importance of accurate identification and differentiation of isomers in research compounds. This process is crucial for understanding the properties and potential applications of new synthetic chemicals, including those structurally similar to "1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol" (McLaughlin et al., 2016).
Enantioselective Synthesis : The practical enantioselective synthesis of complex molecules, exemplified by the creation of central intermediates in drug synthesis, showcases the importance of stereochemistry in the development of pharmaceuticals. Such methodologies could be applied to the synthesis of enantiomerically pure versions of complex cyclobutanol derivatives (Ikunaka et al., 2002).
Potential Applications in Medicinal Chemistry
- Drug Development : Research on the synthesis of specific intermediates used in the production of HIV protease inhibitors underlines the potential of cyclobutanol derivatives in the development of antiviral drugs. By extension, compounds like "1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol" could be investigated for their utility in crafting novel therapeutic agents (Ikunaka et al., 2002).
Chemical Properties and Reactivity
In Vitro Metabolism and Thermal Stability : Studies on the metabolism of synthetic cannabinoids provide insight into the metabolic pathways and thermal stability of complex organic compounds. This knowledge is valuable for understanding the behavior of cyclobutanol derivatives under physiological and environmental conditions (Franz et al., 2017).
Photocatalysis and Cycloaddition Reactions : The use of flavin derivatives in visible light photocatalysis for cyclobutane ring formation via [2+2] cycloaddition demonstrates the potential of employing innovative methods to manipulate the chemical structure of cyclobutanol derivatives for various applications, including material science and drug synthesis (Mojr et al., 2015).
Propiedades
IUPAC Name |
1-[(5-chloro-2-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-3-4-10(13)7-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFOAKJTDBFWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)